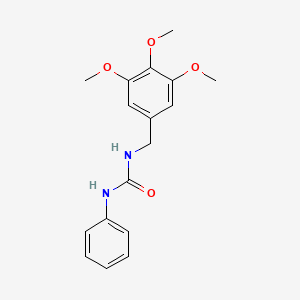

N-phenyl-N'-(3,4,5-trimethoxybenzyl)urea

Description

Properties

IUPAC Name |

1-phenyl-3-[(3,4,5-trimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-18-17(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIXYBIRYHYWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea typically involves the reaction of 3,4,5-trimethoxybenzylamine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds via the formation of a carbamate intermediate, which subsequently undergoes cyclization to form the desired urea compound.

Industrial Production Methods

Industrial production of N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or trimethoxybenzyl rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea oxide.

Reduction: Formation of reduced derivatives such as N-phenyl-N’-(3,4,5-trimethoxybenzyl)amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds within the diaryl urea family, including N-phenyl-N'-(3,4,5-trimethoxybenzyl)urea, exhibit significant antiproliferative properties against various cancer cell lines. The compound has been evaluated in combination therapies for hyperproliferative disorders such as non-small cell lung carcinoma. In these contexts, it is often combined with other agents like antifolates and platinum-based drugs to enhance therapeutic efficacy .

Case Study:

A patent (CA 2805874) outlines a drug combination involving fluoro-substituted diaryl ureas for treating cancers. This combination has shown promise in preclinical models, suggesting that this compound could be effective in similar contexts due to its structural similarities and functional properties .

Cardiovascular Health

The compound also exhibits potential cardiovascular benefits by acting as an ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor. This activity is crucial as it helps lower cholesterol absorption from the intestines and reduces cholesterol accumulation in blood vessels, thereby potentially inhibiting atherosclerosis progression .

Mechanism of Action:

this compound's mechanism involves:

- Inhibition of cholesterol esterification.

- Antioxidative properties that protect LDL (low-density lipoprotein) from oxidative modifications.

- Reduction of foam cell formation in macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of methoxy groups at the 3, 4, and 5 positions of the benzyl moiety significantly enhances its biological activity by improving solubility and receptor binding affinity.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Groups | Increase lipophilicity and bioavailability |

| Urea Linkage | Essential for ACAT inhibition and receptor interaction |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs.

Synthesis Pathway:

- Formation of the Urea Linkage: Reacting phenyl isocyanate with 3,4,5-trimethoxybenzylamine.

- Purification: Utilizing recrystallization techniques to achieve high purity levels suitable for biological testing.

Mechanism of Action

The mechanism of action of N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substitutions

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)

- Structural Differences : Replaces the urea group with an amide (-CONH-) linkage.

- Activity: Synthesized for biological evaluation but lacks explicit antitumor data in the provided evidence.

3-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea

- Structural Differences : Substitutes the phenyl group with a 5,6-dimethylbenzothiazole moiety.

- Activity: Benzothiazole derivatives are known for antitumor and antimicrobial properties. While specific data are unavailable for this compound, structural analogs with benzothiazole groups exhibit enhanced cytotoxicity due to improved membrane permeability .

N-Benzoyl-N'-(3-nitrophenyl)urea Derivatives

- Structural Differences : Incorporates a nitro group on the phenyl ring and a benzoyl substituent.

- Activity : Patent claims highlight antitumor properties, with substituents like halogens (Cl, Br, I) on pyrimidinyloxy groups enhancing potency. For example, iodine-substituted analogs show improved activity in preclinical models .

Trimethoxybenzyl-Containing Compounds

2-Substituted Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones

- Structural Differences: Replaces the urea core with a quinazolinone scaffold.

- Activity : Compounds 7 and 19 (with acetamide and propanamide side chains) exhibit GI50 values of 17.90 µM and 6.33 µM , respectively, against cancer cell lines, surpassing 5-fluorouracil (GI50: 18.60 µM). The trimethoxybenzyl group contributes to microtubule disruption, a mechanism shared with colchicine .

N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine Derivatives

- Structural Differences : Uses an adamantane group instead of urea.

- Activity: Adamantane enhances lipophilicity, improving blood-brain barrier penetration.

Urea-Based Pesticides

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)

Structural and Activity Data Tables

Table 2: Substituent Effects on Activity

Research Implications and Gaps

- The 3,4,5-trimethoxybenzyl group is critical for antitumor activity, likely through tubulin binding or kinase inhibition.

- Urea vs.

- Data Gaps : Direct antitumor or pharmacokinetic data for N-phenyl-N'-(3,4,5-trimethoxybenzyl)urea are absent in the provided evidence. Future studies should evaluate its GI50, toxicity, and mechanistic targets.

Q & A

Basic: What are the most reliable synthetic routes for N-phenyl-N'-(3,4,5-trimethoxybenzyl)urea?

Methodological Answer:

The synthesis typically involves reacting 3,4,5-trimethoxybenzylamine with phenyl isocyanate under anhydrous conditions. A common protocol includes:

- Dissolving 3,4,5-trimethoxybenzylamine in dry dichloromethane.

- Adding phenyl isocyanate dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the urea derivative .

For higher regioselectivity, microwave-assisted synthesis or catalytic bases (e.g., triethylamine) can enhance reaction efficiency .

Basic: How can I characterize the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of urea NH protons (~δ 6.5–7.5 ppm) and trimethoxybenzyl aromatic protons (~δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~343.14 for C₁₇H₁₉N₂O₄).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Intermediate: What experimental precautions are critical for handling this compound?

Methodological Answer:

While toxicity data specific to this urea derivative is limited, general precautions for aromatic amines/ureas apply:

- Use PPE: Nitrile gloves, lab coat, and OV/AG/P99 respirator if handling powders .

- Work in a fume hood to avoid inhalation of fine particulates.

- Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the urea moiety .

Advanced: How does the 3,4,5-trimethoxybenzyl group influence biological activity?

Methodological Answer:

The trimethoxybenzyl group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.8 predicted).

- Target Binding : Methoxy groups engage in hydrogen bonding with enzyme active sites (e.g., tubulin polymerization inhibitors ).

- Metabolic Stability : Methoxy substituents reduce oxidative metabolism compared to unmethylated analogs .

Validation: Compare IC₅₀ values against analogs lacking methoxy groups in cytotoxicity assays (e.g., MTT on HeLa cells) .

Advanced: How to resolve contradictions in reported antitumor activity data?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in cell lines (e.g., GI₅₀ = 6.33 μM in MCF-7 vs. 17.90 μM in HepG2 ). Standardize using NCI-60 panel protocols.

- Solubility Limitations : Use DMSO stocks ≤0.1% v/v to avoid solvent interference.

- Metabolite Interference : Perform LC-MS/MS to confirm parent compound stability during assays .

Advanced: What strategies optimize SAR studies for this urea derivative?

Methodological Answer:

Focus on:

- Urea Linker Modifications : Replace phenyl with heteroaryl groups (e.g., pyridyl) to modulate H-bond donor capacity.

- Methoxy Substitution Patterns : Synthesize 2,4,5-trimethoxy or 3,4-dimethoxy analogs to probe steric/electronic effects .

- Bioisosteric Replacement : Substitute the benzyl group with a naphthyl or indole moiety to enhance π-π stacking .

Expert: How to analyze crystallographic data for structural insights?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol 1:1).

- SHELX Refinement : Use SHELXL for structure solution; focus on urea torsion angles (C-N-C=O) to assess conformational flexibility .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., methoxy O···H contacts) to predict packing behavior .

Expert: Can computational modeling predict binding modes with biological targets?

Methodological Answer:

Yes, via:

- Molecular Docking (AutoDock Vina) : Dock into tubulin (PDB: 1SA0) or kinase domains (PDB: 3POZ) using the trimethoxybenzyl group as an anchor.

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.